molecular formula C13H9Br2NO3 B14293789 1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene CAS No. 113965-60-9

1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene

Cat. No.: B14293789
CAS No.: 113965-60-9
M. Wt: 387.02 g/mol
InChI Key: PMJXQYFEDLBHLT-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene is an aromatic compound characterized by the presence of bromine, methyl, and nitrophenoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the bromination of 5-methyl-2-(4-nitrophenoxy)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution of hydrogen atoms with bromine atoms on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), alkoxides (RO⁻), amines (RNH₂)

Major Products Formed

    Oxidation: Quinones, carboxylic acids

    Reduction: Amines

    Substitution: Phenols, ethers, substituted amines

Scientific Research Applications

1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-methylbenzene: Lacks the nitrophenoxy group, resulting in different reactivity and applications.

    1,3-Dibromo-2,4,6-trimethylbenzene: Contains additional methyl groups, affecting its steric and electronic properties.

    1-Bromo-4-nitrobenzene: Contains only one bromine atom and lacks the methyl group, leading to different chemical behavior.

Uniqueness

1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene is unique due to the presence of both bromine and nitrophenoxy groups, which impart distinct reactivity and potential applications in various fields. The combination of these substituents allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

113965-60-9

Molecular Formula

C13H9Br2NO3

Molecular Weight

387.02 g/mol

IUPAC Name

1,3-dibromo-5-methyl-2-(4-nitrophenoxy)benzene

InChI

InChI=1S/C13H9Br2NO3/c1-8-6-11(14)13(12(15)7-8)19-10-4-2-9(3-5-10)16(17)18/h2-7H,1H3

InChI Key

PMJXQYFEDLBHLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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